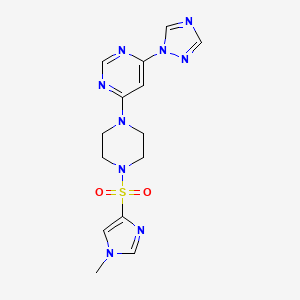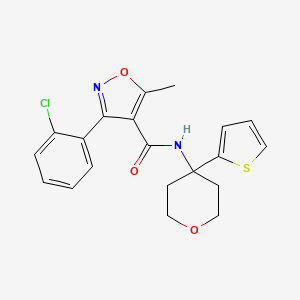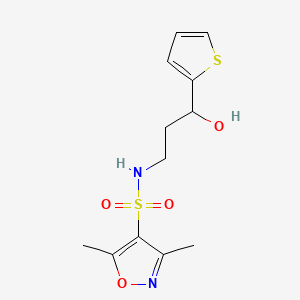
2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O2S2 and its molecular weight is 389.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential as Thymidylate Synthase Inhibitors
A series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, designed as potential thymidylate synthase (TS) inhibitors, demonstrates the relevance of fluorobenzylthio substituted dihydropyrimidinyl acetamides in antitumor strategies. These compounds, synthesized via Heck coupling and cyclization processes, aimed to act as antitumor agents, though most did not inhibit human recombinant TS except for one analog, indicating selective activity potential (Gangjee, Qiu, & Kisliuk, 2004).
Exploration in Nucleoside Transporter Binding
Fluorobenzylthio substituted nucleosides, through synthetic processes involving S(N)Ar displacement, have been developed for specific binding to human equilibrative nucleoside transporter 1 (hENT1), demonstrating potential for predicting antitumor efficacy of nucleoside analogs like gemcitabine. These compounds, coupled with fluorescent probes, indicate a strategic approach for enhancing nucleoside-analog chemotherapies (Robins et al., 2010).
Anti-inflammatory Activity
The synthesis of N-(3-chloro-4-fluorophenyl) substituted acetamides and their evaluation for anti-inflammatory activity highlight the medicinal potential of fluorobenzylthio substituted compounds. Among the synthesized derivatives, specific compounds demonstrated significant anti-inflammatory activity, suggesting a potential role in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Radioligand Development for PET Imaging
The development of radioligands like [18F]PBR111, involving fluorobenzylthio substituted pyrazolopyrimidines, for imaging the translocator protein (18 kDa) with PET, underlines the compound's applicability in neuroimaging and potentially tracking neuroinflammation or tumor growth in vivo. This work represents a critical step in advancing diagnostic imaging techniques (Dollé et al., 2008).
Anticancer Activity Through Diverse Syntheses
Investigations into fluorobenzyl substituted compounds, especially focusing on benzo[b]pyran derivatives with potential lung cancer activity, demonstrate the broad therapeutic potential of such molecules. Synthesis routes leading to compounds with significant anticancer activity against various cell lines underscore the importance of these derivatives in developing new anticancer drugs (Hammam et al., 2005).
Propiedades
IUPAC Name |
2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S2/c19-15-6-2-1-4-12(15)11-26-18-21-13(9-17(24)22-18)8-16(23)20-10-14-5-3-7-25-14/h1-7,9H,8,10-11H2,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLMKNYIQPHBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2670133.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2670134.png)

![(2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2670137.png)



![Methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2670143.png)
![Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate](/img/structure/B2670145.png)





